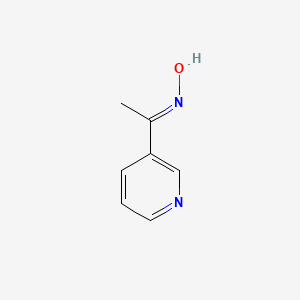
3-Acetylpyridine oxime
説明
3-Acetylpyridine oxime is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. The oxime group in the molecule is a functional group characterized by the presence of a hydroxylamine attached to a carbon atom. This group is often involved in the formation of heterocycles through various catalytic and synthetic processes.
Synthesis Analysis
The synthesis of heterocyclic compounds from 3-acetylpyridine oxime has been explored through different catalytic methods. For instance, a palladium-catalyzed reaction of acetyl oximes with isocyanides has been developed to synthesize 2H-pyrrol-2-imines, involving the generation of an enamido-palladium(II) species, migratory double-isocyanide insertion, and cyclization . Additionally, a copper-catalyzed [3+3] annulation of ketones with oxime acetates has been reported for the synthesis of diverse pyridines, showcasing a rare copper-catalyzed direct difunctionalization of saturated ketones for the synthesis of nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of 3-acetylpyridine oxime derivatives is crucial for their reactivity and the formation of complex heterocycles. The selective metal coordination of the imino group in 2-acetylpyridine oxime esters, for example, effectively promotes tautomerization of the oxime esters into the N-oxyenamines and the subsequent rearrangement in an Ir(iii) complex . This demonstrates the importance of the molecular structure in dictating the pathway and outcome of the chemical transformations.
Chemical Reactions Analysis
Chemical reactions involving 3-acetylpyridine oxime are diverse and lead to various products. The synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated ketone O-acetyloximes, for example, involves treatment with acetic acid and 1,4-cyclohexadiene in the presence of a catalytic amount of 1,5-naphthalenediol, where syn-anti isomerization of the O-acetyloximes occurs . This highlights the chemical reactivity of oxime derivatives in cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acetylpyridine oxime derivatives are influenced by their functional groups and molecular structure. The synthesis of 3-pyridineacetic acid hydrochloride from 3-acetylpyridine, for instance, involves esterification and condensation of nicotinic acid, followed by hydrolysis and acidification of the intermediate 3-pyridylthioacetmorpholide, resulting in a moderate and simple process with an overall yield of 51.0% . This process reflects the chemical properties and reactivity of the oxime group in the context of acid-base reactions and hydrolysis.
科学的研究の応用
-
Visible-light-mediated synthesis of oxime esters
- Summary of Application: Oxime esters are useful scaffolds in many organic chemistry transformations. A novel visible-light-mediated three-component reaction for the synthesis of oxime esters has been reported .
- Methods of Application: Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters were used as substrates in this three-component reaction, and eosin Y was used as a crucial photocatalyst for the reaction .
- Results or Outcomes: Wide ranges of aldehydes and NHPI esters were well tolerated in this reaction method, generating various oxime esters with high efficiency under mild reaction conditions .
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry
- Summary of Application: Oximes represent an important class in medicinal chemistry, renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .
- Methods of Application: Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
- Results or Outcomes: Common oxime-based reactivators or nerve antidotes include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime, among which pralidoxime is the only FDA-approved drug .
-
Oxime Click Chemistry in Polymer Science
- Summary of Application: Oxime click chemistry has been used in the synthesis of new, highly functional, and dynamic polymeric materials .
- Methods of Application: The oxime carbonyl-condensation reactions have seen an increase in application due to the demand for more environmentally friendly means of synthesis and the need for more versatile and tolerant chemistry .
- Results or Outcomes: This set of reactions has led to the synthesis of self-healing and dynamic polymers, the creation of hydrogels exhibiting finely tunable gelation times and mechanical properties, and to the temporal and spatial control of chemical reactions enabling the 3D patterning of gels and surfaces with high fidelity .
-
Oxime Esters in Heterocycle Formation
- Summary of Application: Oxime esters have gained great attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of N-, S-, and O-containing heterocycle scaffolds .
- Methods of Application: Oxime esters are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- Results or Outcomes: By using oxime esters, a variety of functionalized and poly-substituted heterocycles including nitrogen, sulfur, and oxygen-containing heterocycles have been synthesized .
-
Oxime Click Chemistry in Polymer Science
- Summary of Application: Oxime click chemistry has been used in the synthesis of new, highly functional, and dynamic polymeric materials .
- Methods of Application: The oxime carbonyl-condensation reactions have seen an increase in application due to the demand for more environmentally friendly means of synthesis and the need for more versatile and tolerant chemistry .
- Results or Outcomes: This set of reactions has led to the synthesis of self-healing and dynamic polymers, the creation of hydrogels exhibiting finely tunable gelation times and mechanical properties, and to the temporal and spatial control of chemical reactions enabling the 3D patterning of gels and surfaces with high fidelity .
-
Oxime Esters in Heterocycle Formation
- Summary of Application: Oxime esters have gained great attention in the last decade as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of N-, S-, and O-containing heterocycle scaffolds .
- Methods of Application: Oxime esters are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
- Results or Outcomes: By using oxime esters, a variety of functionalized and poly-substituted heterocycles including nitrogen, sulfur, and oxygen-containing heterocycles have been synthesized .
将来の方向性
特性
IUPAC Name |
(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXORUOQNNOKN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyridine oxime | |
CAS RN |
5973-83-1 | |
| Record name | Ketone, methyl 3-pyridyl, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005973831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(3-pyridinyl)-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



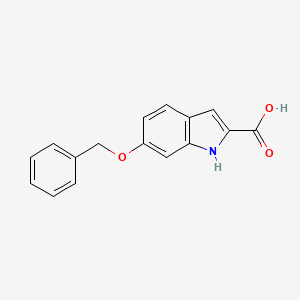
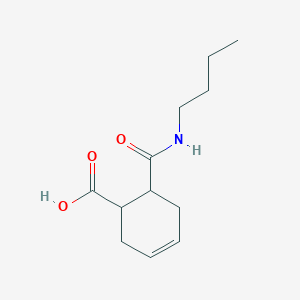
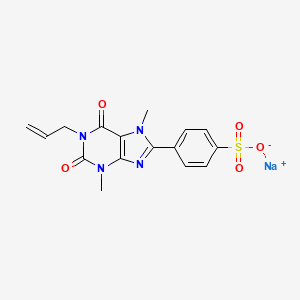
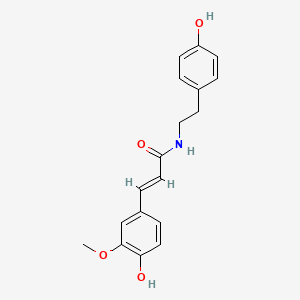
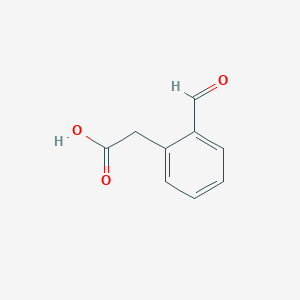
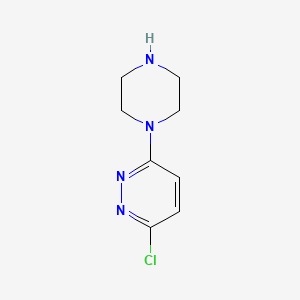
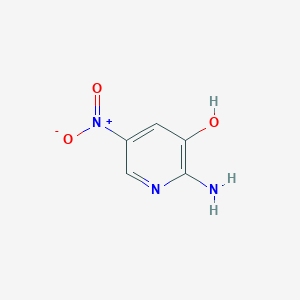
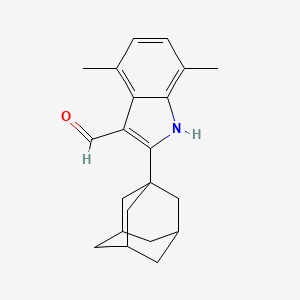
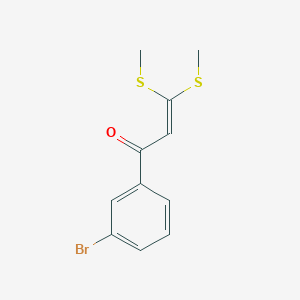
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)
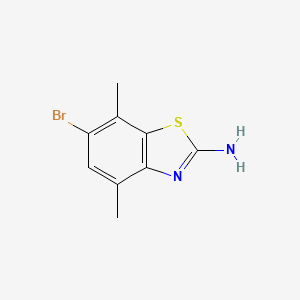
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
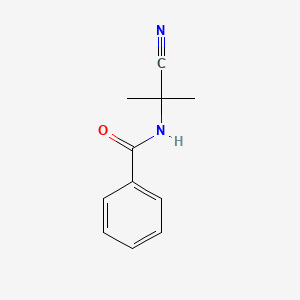
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)